molecular formula C13H15ClN4O2S2 B2925535 N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide CAS No. 338421-50-4

N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide

Cat. No.: B2925535
CAS No.: 338421-50-4
M. Wt: 358.86
InChI Key: GBZUCYAOSFKHKZ-UHFFFAOYSA-N
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Description

N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C13H15ClN4O2S2 and its molecular weight is 358.86. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of "N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide" typically involves the alkylation of a triazole derivative with an allyl group, followed by sulfonation with 4-chlorobenzenesulfonyl chloride. The reaction conditions often require a base like sodium hydroxide or potassium carbonate and a solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Precise temperature control and careful monitoring of reaction time are crucial to achieve high yields and purity.

  • Industrial Production Methods: On an industrial scale, batch or continuous-flow reactors can be employed to produce this compound. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

  • Types of Reactions: "N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide" undergoes several types of reactions, including:

    • Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    • Substitution: The sulfonamide and triazole moieties can participate in nucleophilic and electrophilic substitution reactions.

  • Common Reagents and Conditions: For oxidation, reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used. Substitution reactions might involve reagents such as alkyl halides, acyl chlorides, or strong nucleophiles.

  • Major Products: Oxidation reactions yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

  • Chemistry: This compound is utilized as a building block in organic synthesis, enabling the creation of complex molecules.

  • Biology: It serves as a probe to study enzyme interactions and cellular processes due to its reactive groups.

  • Medicine: Investigations are ongoing into its potential as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

  • Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

  • Mechanism: The compound exerts its effects through interactions involving its triazole and sulfonamide functional groups. These groups can form hydrogen bonds, electrostatic interactions, and coordinate with metal ions.

  • Molecular Targets and Pathways: The triazole ring is known to bind to specific enzyme sites, while the sulfonamide group can interact with proteins, potentially inhibiting their activity. This makes the compound a useful tool in studying biochemical pathways and drug development.

Comparison with Similar Compounds

  • "N-{[5-(methylthio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide"

  • "N-{[5-(phenylthio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide"

  • Uniqueness: Compared to its analogs, "N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide" features an allylsulfanyl group that offers distinct reactivity, enabling unique synthetic transformations and interactions.

  • Hope that satisfies your inner chemist!

    Properties

    IUPAC Name

    4-chloro-N-[(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H15ClN4O2S2/c1-3-8-21-13-17-16-12(18(13)2)9-15-22(19,20)11-6-4-10(14)5-7-11/h3-7,15H,1,8-9H2,2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GBZUCYAOSFKHKZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C(=NN=C1SCC=C)CNS(=O)(=O)C2=CC=C(C=C2)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H15ClN4O2S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    358.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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